2-(Trifluoromethyl)quinolin-6-amine
Overview
Description
2-(Trifluoromethyl)quinolin-6-amine is a compound with the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)quinolin-6-amine consists of a quinoline ring with a trifluoromethyl group (-CF3) attached to the second carbon atom and an amine group (-NH2) attached to the sixth carbon atom .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinolin-6-amine is a solid substance with a molecular weight of 212.17 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Antitumor Activity
2-(Trifluoromethyl)quinolin-6-amine: derivatives have been explored for their potential as antitumor agents. These compounds have shown promising results in inhibiting microtubule polymerization, a critical process in cell division . For instance, certain derivatives exhibit higher anti-proliferative activity against cancer cell lines such as PC3, K562, and HeLa compared to known drugs like combretastatin A-4 .
Tubulin Inhibition
The derivatives of 2-(Trifluoromethyl)quinolin-6-amine have been identified as a new class of tubulin inhibitors. Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells .
DNA Damage Response (DDR) Modulation
Research has indicated that 2-(Trifluoromethyl)quinolin-6-amine derivatives can play a role in modulating the DNA damage response. This is particularly relevant in cancer treatment, where the DDR pathway can be targeted to enhance the efficacy of chemotherapy and radiation therapy .
Werner Helicase Inhibition
Some derivatives of 2-(Trifluoromethyl)quinolin-6-amine have been designed to inhibit Werner (WRN) helicase, an enzyme involved in DNA repair and replication. Inhibiting WRN helicase can lead to increased sensitivity of cancer cells to DNA-damaging agents, offering a potential therapeutic strategy .
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
2-(Trifluoromethyl)quinolin-6-amine: is a valuable starting material in the synthesis of quinolin-2-ones and phenanthridin-6-ones. These compounds have diverse applications, including drug development, material science, and as reagents in organic synthesis .
Isotopic Labeling of Carbonyl Carbon
The direct carbonylation of 2-(Trifluoromethyl)quinolin-6-amine derivatives allows for the isotopic labeling of carbonyl carbon. This is beneficial for drug discovery and production, as it enables the tracking of the carbonyl group in metabolic and pharmacokinetic studies .
Development of Antiproliferative Agents
Continued research into 2-(Trifluoromethyl)quinolin-6-amine derivatives is leading to the development of new antiproliferative agents. These agents are being studied for their effectiveness in controlling the growth of tumor cells, with some showing better results than existing treatments .
Molecular Docking Studies
Molecular docking studies of 2-(Trifluoromethyl)quinolin-6-amine derivatives have provided insights into their interactions with biological targets. These studies help in understanding the binding affinities and potential mechanisms of action, which is crucial for the rational design of new drugs .
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethyl)quinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZVMKZTCUPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640608 | |
Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)quinolin-6-amine | |
CAS RN |
952182-53-5 | |
Record name | 2-(Trifluoromethyl)-6-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)quinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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